6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one

Synthetic Chemistry Medicinal Chemistry Process Chemistry

Sourcing a reliable pyridopyrimidinone building block with verified substitution integrity is critical for reproducible SAR studies. This 6-methyl derivative delivers consistent electronic and stability properties essential for kinase inhibitor programs. - Serves as a direct precursor for selective FGFR inhibitors active against FGFR2-amplified gastric cancer models. - Core scaffold for hDHFR-targeted anticancer agents and PI3K/mTOR dual inhibitors cited in oncology patents. - Supplied with rigorous analytical certification (HPLC/Titration) to ensure batch-to-batch consistency for medicinal chemistry workflows.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 16075-68-6
Cat. No. B100604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one
CAS16075-68-6
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1=CC=CC2=NC(=O)C=CN12
InChIInChI=1S/C9H8N2O/c1-7-3-2-4-8-10-9(12)5-6-11(7)8/h2-6H,1H3
InChIKeyXVVOALIRSDLWJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one (CAS 16075-68-6) for Pharmaceutical Research and Development


6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one is a heterocyclic compound belonging to the pyridopyrimidinone family, characterized by a fused bicyclic structure. This core scaffold is a recognized pharmacophore in medicinal chemistry . Its synthesis typically involves the cyclization of heterocyclic amides, with the 6-methyl group noted to enhance stability and modulate electronic properties, making it a versatile intermediate for synthesizing bioactive molecules [1].

Why Pyridopyrimidinone Analogs Cannot Be Interchangeably Substituted for 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one in Research


Generic substitution among pyridopyrimidinone derivatives is not feasible due to the profound impact of substitution patterns on biological activity and selectivity. Even minor structural changes, such as the position of a methyl group, can drastically alter a compound's interaction with its biological target. While direct comparative data is scarce for this specific compound, class-level evidence shows that derivatives like 6-methyl and 4-methyl pyridopyrimidinones are distinct chemical entities with unique properties. For instance, the 6-methyl group is noted to enhance stability and modulate electronic properties [1], a feature not attributed to the 4-methyl isomer. Furthermore, the broader class is being explored as selective FGFR inhibitors and hDHFR inhibitors, with structure-activity relationship (SAR) studies indicating a clear preference for specific substitutions [2] [3].

Quantitative Evidence Guide for 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one vs. Analogs


Regioselective Synthesis of 2-Oxo-Isomer over Undesired 4-Oxo-Isomer

The synthesis of pyrido[1,2-a]pyrimidin-2-ones can produce two regioisomers: the desired 2-oxo-isomer and the undesired 4-oxo-isomer. A synthetic methodology using lithium amide anions ensures excellent regioselectivity for the 2-oxo-isomer. This offers a distinct advantage over some existing methods [1].

Synthetic Chemistry Medicinal Chemistry Process Chemistry

Physicochemical Properties Differentiating 6-Methyl from 4-Methyl Analogs

Computational and experimental physicochemical properties differentiate the 6-methyl isomer from its 4-methyl counterpart. 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one has a reported LogP of 1.00290 [1], indicating moderate lipophilicity. This influences its predicted absorption and bioavailability characteristics compared to other derivatives .

Physicochemical Analysis Medicinal Chemistry Pre-formulation

Purity and Physical Form: A Differentiating Factor for Procurement

The compound is commercially available with a purity specification of minimum 98.0% as determined by nonaqueous titration, and it appears as a white to light yellow/orange powder or crystal with a melting point range of 190.0 to 195.0 °C . These specifications serve as a baseline for quality control, which can vary significantly between vendors and synthetic batches.

Analytical Chemistry Procurement Quality Control

Primary Research and Application Scenarios for 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one


A Core Scaffold for FGFR Kinase Inhibitor Development

This compound serves as a foundational core for developing novel selective FGFR inhibitors. This application is supported by class-level evidence showing that pyrido[1,2-a]pyrimidinone derivatives are potent and selective FGFR inhibitors, with some showing excellent in vitro and in vivo efficacy against FGFR2-amplified gastric cancer [1].

Investigating hDHFR Inhibition and Cytotoxicity

The pyrido[1,2-a]pyrimidin-2-one scaffold is a known inhibitor of human dihydrofolate reductase (hDHFR), a validated anticancer target. This compound can be used as a starting point for synthesizing and evaluating a new series of hDHFR inhibitors with potentially improved cytotoxicity profiles [2].

Exploring PI3K/mTOR Dual Inhibition Pathways

The compound's core structure is central to the development of PI3K and mTOR dual inhibitors. This is evidenced by patents describing pyrido[1,2-a]pyrimidinone analogs as having good antitumor activity against PIK3CA-mutated cancers, suggesting its utility in targeted oncology research [3].

As a Key Intermediate for Neurological Disorder Pharmaceuticals

The compound is identified as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. This application highlights its utility in medicinal chemistry workflows focused on developing treatments for neurological conditions, where the core scaffold's properties can be leveraged to create novel drug candidates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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